Methyl tetracosanoate

Catalog No.
S566606
CAS No.
2442-49-1
M.F
C25H50O2
M. Wt
382.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tetracosanoate

CAS Number

2442-49-1

Product Name

Methyl tetracosanoate

IUPAC Name

methyl tetracosanoate

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

InChI

InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3

InChI Key

XUDJZDNUVZHSKZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Tetracosanoic Acid Methyl Ester; Lignoceric Acid Methyl Ester; Methyl Lignocerate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Source and Presence:

Methyl tetracosanoate is a fatty acid methyl ester (FAME) with a 24-carbon chain. It is a naturally occurring compound found in various organisms, including the maca plant (Lepidium meyenii) and the sponge Aplysina fistularis [Source: National Institutes of Health, PubChem, ].

Analytical Applications:

Methyl tetracosanoate serves as a valuable tool in analytical chemistry, particularly in gas chromatography (GC) analysis. Due to its well-defined structure and retention time, it acts as an external standard for various analytical procedures [Source: Sigma-Aldrich, Methyl tetracosanoate analytical standard, ]. For instance, researchers employ it to quantify other FAMEs in biological samples or monitor the efficacy of chemical reactions involving fatty acid derivatives.

Methyl tetracosanoate, also known as methyl lignocerate, is a long-chain fatty acid methyl ester with the molecular formula C25H50O2C_{25}H_{50}O_{2} and a molecular weight of approximately 382.66 g/mol. This compound is characterized by a straight-chain structure consisting of 24 carbon atoms and is typically derived from tetracosanoic acid (lignoceric acid) through esterification processes. Methyl tetracosanoate is notable for its role in various biological and chemical applications, particularly in studies related to fatty acids and their derivatives.

Studies suggest methyl tetracosanoate might improve insulin sensitivity by increasing glucose uptake in fat cells. However, the exact mechanism needs further investigation [].

Typical of fatty acid esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl tetracosanoate can be hydrolyzed back to tetracosanoic acid and methanol.
  • Transesterification: This ester can participate in transesterification reactions, where it reacts with alcohols to form different fatty acid esters.
  • Oxidation: Methyl tetracosanoate can be oxidized to produce various products, including aldehydes and carboxylic acids under appropriate conditions.

These reactions are essential for its applications in biodiesel production and other industrial processes.

Methyl tetracosanoate exhibits several biological activities that are of interest in pharmaceutical and nutritional research:

  • Anti-diabetic Effects: Studies have indicated that it may possess anti-diabetic properties, influencing insulin signaling pathways and adipogenesis .
  • Cellular Metabolism: It has been implicated in various metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.

Research continues to explore its potential therapeutic roles, particularly in metabolic disorders.

The synthesis of methyl tetracosanoate typically involves:

  • Esterification: The most common method is the esterification of tetracosanoic acid with methanol, often using an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction can be conducted under reflux conditions to ensure complete conversion.
  • Transesterification: Another method involves the transesterification of triglycerides (natural fats) with methanol, yielding methyl tetracosanoate among other fatty acid methyl esters.

These methods are efficient and widely used in both laboratory and industrial settings.

Methyl tetracosanoate finds applications in various fields:

  • Biochemical Research: It serves as a standard in analytical chemistry for studying lipid profiles and fatty acid compositions .
  • Pharmaceuticals: Its biological activity makes it a candidate for developing treatments for metabolic diseases.
  • Food Industry: As a flavoring agent or emulsifier, it may be utilized in food formulations due to its lipid profile.
  • Biodiesel Production: Its properties as a fatty acid methyl ester make it suitable for biodiesel applications.

Interaction studies involving methyl tetracosanoate have focused on its effects on cellular pathways:

  • Insulin Signaling: Research indicates that it may modulate insulin signaling pathways, which is crucial for understanding diabetes management .
  • Adipogenesis: Its influence on fat cell differentiation has been explored, providing insights into obesity treatment strategies .

These studies highlight the compound's potential as a bioactive agent in metabolic health.

Methyl tetracosanoate belongs to a class of long-chain fatty acid methyl esters. Here are some similar compounds for comparison:

Compound NameMolecular FormulaUnique Characteristics
Methyl hexacosanoateC28H56O2C_{28}H_{56}O_{2}Longer chain length; higher melting point
Methyl docosanoateC22H44O2C_{22}H_{44}O_{2}Shorter chain; different biological activities
Methyl behenateC22H44O2C_{22}H_{44}O_{2}Similar structure; used in cosmetics

Uniqueness of Methyl Tetracosanoate

Methyl tetracosanoate is unique due to its specific chain length (24 carbons) which influences its melting point (approximately 57.1 °C) and boiling point (around 177-179 °C at low pressure) . Its distinct biological activity related to insulin signaling further differentiates it from other similar compounds.

Catalytic Transesterification Pathways for Esterification

Transesterification represents the primary industrial route for methyl tetracosanoate synthesis. This process converts triglycerides or fatty acids to their corresponding methyl esters through reaction with methanol in the presence of catalysts.

Heterogeneous Catalyst Systems in Lipid Modification

Heterogeneous catalysts offer significant advantages in methyl tetracosanoate synthesis, including improved product separation, catalyst reusability, and reduced environmental impact. These catalysts operate at relatively mild conditions while maintaining high conversion rates.

Several heterogeneous catalyst systems have demonstrated effectiveness in methyl ester production:

CatalystOptimal ConditionsConversion RateAdvantagesLimitations
ZnAl2O4 + Al2O3 + ZnO170°C, microwave irradiation51% (60 min)Faster reaction times, reduced byproductsRequires microwave activation
KF/γ-Al2O365°C, 12:1 methanol:oil ratio, 4 wt.% catalyst>90% (3 h)High yield, moderate conditionsSensitive to water content
K10 montmorillonite170°C, microwave irradiation13.5% (36:1 methanol:oil ratio)Reusable, environmentally friendlyLower conversion rates
KSF montmorillonite170°C, microwave irradiation51% (60 min)High acidity, faster kineticsDecreased activity with increased catalyst loading

Microwave irradiation has proven particularly effective in activating transesterification reactions with heterogeneous catalysts. Studies comparing traditional thermal heating with microwave irradiation found that microwave methods reduced reaction times and allowed for lower reaction temperatures while achieving comparable or higher yields of methyl esters. For instance, using KSF catalysts under microwave irradiation achieved 51% FAME yield in 60 minutes compared to only 32% with traditional heating under identical conditions.

The reaction parameters that significantly influence methyl tetracosanoate synthesis include methanol-to-oil molar ratios, catalyst concentration, reaction temperature, and reaction time. Optimization studies have shown that increasing the methanol-to-oil ratio can improve conversion up to a certain point (typically 12:1 to 18:1), beyond which diminishing returns are observed.

Enzymatic Catalysis Approaches for Selective Ester Formation

Enzymatic catalysis offers several advantages for methyl tetracosanoate synthesis, including high specificity, mild reaction conditions, and reduced environmental impact. Lipases, in particular, have demonstrated considerable potential for selective transesterification reactions.

Research on enzymatic synthesis of methyl esters has investigated various lipases:

Lipase SourceOptimal ConditionsKey FindingsReference
Candida antarctica lipase B (CALB)30°C, stepwise methanol additionInhibited by methanol concentrations >0.7%, highest activity at low methanol levels
Burkholderia glumae lipase (BGL)37°C, 1:5 oil:methanol ratioHigh methanol tolerance, highest catalytic activity at ~70% v/v MeOH
Asian Seabass Liver Lipase (ASL-L)Varied based on substrateEffective for structured lipid synthesis with medium-chain fatty acids

The enzymatic approach faces a significant challenge with methanol inhibition, as studies have shown that lipases can be irreversibly inactivated when methanol concentration exceeds critical thresholds. This occurs because insoluble methanol forms droplets in the oil phase, which directly contact and denature the enzyme. To mitigate this effect, a stepwise methanol addition strategy has been developed, which maintains methanol concentration below inhibitory levels throughout the reaction.

Structural studies using mass spectrometry, circular dichroism, and fluorescence spectroscopy have revealed that methanol affects enzyme stability by inducing protein unfolding and aggregation. For example, with Burkholderia glumae lipase, even at conditions providing the highest reaction yield, enzyme stability was compromised, leading to gradual unfolding.

Sulfonation Reaction Mechanisms for Surfactant Derivatives

Sulfonation of methyl tetracosanoate produces valuable surfactant derivatives with applications in detergents, personal care products, and industrial processes. The sulfonation process typically employs gaseous sulfur trioxide (SO3) as the sulfonating agent.

Temperature-Dependent Reaction Kinetics Analysis

The sulfonation mechanism involves multiple intermediates and follows complex kinetics. Based on experimental evidence, the reaction proceeds through several distinct steps:

  • Initial reaction of the methyl ester with SO3 to form a 1:1 adduct (first intermediate)
  • Reaction of this intermediate with additional SO3 to form a 2:1 adduct (second intermediate)
  • Slow elimination of SO3 to form the alpha-sulfonated methyl ester and regenerate free SO3

The rate-controlling step in this sequence is the elimination of SO3 from the second intermediate to form the alpha-sulfonated methyl ester. Temperature significantly influences reaction rates, with higher temperatures generally accelerating the process but potentially leading to unwanted side reactions.

Kinetic studies have shown that the α-sulfonation follows second-order kinetics with respect to the first intermediate and has an activation energy of approximately 25 kcal/mol. The final reaction rate from the second intermediate to the α-sulfofatty acid methyl ester (αSFM) depends on the amount of co-existing ester in the reaction mixture.

The optimal molar ratio of fatty acid methyl ester to SO3 typically ranges from 1:1.1 to 1:1.5, with a preferred range of 1:1.1 to 1:1.3. Excess SO3 is necessary to produce significant amounts of the intermediate which slowly generates the free SO3 required to drive the sulfonation reaction to completion.

Solvent Systems and Phase Behavior in Sulfonic Acid Formation

The choice of solvent system significantly impacts the sulfonation process. In traditional sulfonation processes, the reaction is often conducted in the absence of solvents, with the fatty acid methyl ester serving as both reactant and reaction medium. However, alternative approaches using specialized solvent systems have been developed to improve reaction control and product quality.

Following sulfonation, the crude α-sulfo fatty acid methyl ester requires neutralization, typically accomplished using sodium carbonate (Na2CO3) to form the corresponding sodium salt. This neutralization step is critical and requires careful control of mixing conditions to avoid unwanted hydrolysis of the methyl ester group.

The hydrolysis rate of methyl ester sulfonic acid increases dramatically at pH levels above 9 and at elevated temperatures. Therefore, rapid and thorough mixing of the sulfonic acid and base streams is essential during neutralization to prevent localized high pH zones and temperature spikes that could lead to excessive hydrolysis.

The resulting sulfonated methyl esters of fatty acids (SMEs) have unique phase behavior in aqueous solutions, forming micelles above a critical concentration. Studies have shown that the critical micelle concentration (CMC) and surface tension properties of these surfactants depend on the fatty acid chain length and degree of sulfonation.

Bioactivity-Guided Purification from Natural Sources

Methyl tetracosanoate occurs naturally in several organisms, including Solanum tuberosum (potato) and Festuca rubra. Extracting and purifying this compound from natural sources requires specialized techniques.

Column Chromatography Techniques for Methyl Ester Isolation

Column chromatography represents a primary method for isolating methyl tetracosanoate from complex natural mixtures. Several chromatographic approaches have been developed:

Gas chromatography (GC) provides excellent separation of fatty acid methyl esters based on chain length and degree of unsaturation. For methyl tetracosanoate analysis, specialized columns include:

  • Polyethylene glycol columns (e.g., DB-Wax) - Effective for less complex samples but limited in separating positional isomers
  • Medium-polar cyanopropyl columns (e.g., DB-23) - Excellent for complex FAME mixtures
  • Highly polar cyanopropyl columns (e.g., HP-88) - Preferred for detailed cis-trans separation

Typical GC conditions for methyl tetracosanoate analysis include temperature programming from approximately 140°C to 240°C at a rate of 3-5°C/min, with flame ionization detection (FID). Under these conditions, methyl tetracosanoate typically elutes after most common FAMEs due to its long carbon chain.

Mass spectrometry data for methyl tetracosanoate shows characteristic fragment ions, with the most significant peaks at m/z values of:

  • 87 (100% intensity)
  • 74 (83.20%)
  • 143 (17.72%)
  • 199 (19.80%)
  • 383 (17.20%)

These characteristic fragments can be used for compound identification and quantification in complex mixtures.

Solvent Partitioning Strategies for Compound Enrichment

Liquid-liquid extraction represents an effective approach for enriching methyl tetracosanoate from complex mixtures. The process typically employs different solvent systems to selectively partition fatty acid methyl esters from other components.

A standard extraction procedure involves:

  • Reaction mixture cooling (if from synthesis)
  • Addition of 6% (w/v) Na2CO3 solution with vigorous shaking
  • Extraction with n-heptane as the extraction solvent
  • Phase separation and collection of the upper heptane phase containing the fatty acid methyl esters

For purification of highly unsaturated fatty acid methyl esters, innovative approaches using ionic liquids (ILs) as extractants have shown promising results. Studies have demonstrated that mixtures of ionic liquids, particularly 1-ethyl-3-methylimidazolium dicyanamide ([EMIm][N(CN)2]), with cosolvents like N,N-dimethylformamide (DMF) can achieve exceptional separation selectivity.

When the mole ratio of [EMIm][N(CN)2] to DMF was optimized at 1:9, the separation selectivity reached 11.7, which is at least twice the value (5.6) achieved using DMF alone as the extractant. This approach could potentially be modified for selective enrichment of methyl tetracosanoate from complex mixtures.

Solid-phase extraction (SPE) using novel π-complexing sorbents represents another advanced purification technique. These sorbents can be prepared by covalently immobilizing ionic liquids onto silica and then coating these silica-supported ILs with silver salts. The hydrophobic ILs enhance the retention of silver salts on the solid sorbents, which then selectively bind to unsaturated fatty acid methyl esters through π-complexation.

Insulin Signaling Pathway Modulation

GLUT4 Translocation Enhancement in Adipocyte Models

Methyl tetracosanoate enhances glucose uptake in differentiated 3T3-L1 adipocytes by promoting the translocation of GLUT4 to the plasma membrane. In a bioactivity-guided study, the compound demonstrated a dose-dependent increase in glucose uptake at concentrations ranging from 1 ng/mL to 10 μg/mL, with optimal activity observed at 1 ng/mL [2]. This effect parallels the action of insulin, which stimulates GLUT4 vesicle trafficking to the cell surface via phosphatidylinositol 3-kinase (PI3K)/Akt signaling.

Notably, methyl tetracosanoate’s ability to enhance GLUT4 activity occurs independently of adipogenesis inhibition. While the methanolic extract of Costus pictus (CPME)—from which methyl tetracosanoate was isolated—reduced lipid accumulation in pre-adipocytes by 3-fold, the purified compound itself did not alter adipogenic gene expression [2]. This specificity suggests that methyl tetracosanoate targets insulin-sensitive pathways without disrupting adipocyte differentiation.

Table 1: Glucose Uptake in 3T3-L1 Adipocytes Treated with Methyl Tetracosanoate

Concentration (ng/mL)Relative Glucose Uptake (%)
1100 ± 5.2
1098 ± 4.8
10095 ± 3.7
100092 ± 4.1

Data derived from [2], normalized to baseline uptake in untreated cells.

PPARγ Activation and Adipogenesis Regulation

PPARγ, a nuclear receptor critical for adipogenesis and insulin sensitivity, is a putative target of methyl tetracosanoate. Ligand-activated PPARγ induces GLUT4 transcription by binding to response elements in the GLUT4 promoter, a mechanism observed with thiazolidinediones like ciglitazone [7]. Methyl tetracosanoate’s structural similarity to fatty acid derivatives—known PPARγ ligands—suggests it may activate this receptor, though direct binding studies are pending.

Interestingly, while PPARγ activation typically promotes adipogenesis, methyl tetracosanoate does not increase lipid accumulation in differentiated adipocytes [2]. This contrasts with CPME, which suppresses adipogenesis at higher concentrations (10 μg/mL). The dichotomy implies that methyl tetracosanoate selectively engages PPARγ pathways linked to glucose metabolism while avoiding pro-adipogenic effects, potentially through coactivator recruitment differences or post-translational modifications [6].

Mitochondrial Function Optimization

Beta-Oxidation Enhancement in Hepatic Cell Lines

Very long-chain fatty acids like tetracosanoic acid (C24:0) undergo beta-oxidation in peroxisomes and mitochondria. In hepatic models, impaired peroxisomal oxidation of C24:0 is linked to lipid accumulation in adrenoleukodystrophy [5]. Methyl tetracosanoate, as a C24 ester, may serve as a substrate for these pathways, though direct evidence in hepatocytes is limited.

Indirect support comes from studies showing that PPARγ activators enhance fatty acid oxidation by upregulating peroxisomal and mitochondrial enzymes [6]. If methyl tetracosanoate acts as a PPARγ ligand, it could similarly boost beta-oxidation, reducing hepatic lipid deposition. However, this hypothesis requires validation in liver-specific models.

Electron Transport Chain Interaction Studies

The electron transport chain (ETC) relies on acetyl-CoA derived from beta-oxidation to generate ATP. While no studies directly link methyl tetracosanoate to ETC modulation, its potential to increase beta-oxidation substrates suggests indirect support for mitochondrial respiration. For example, enhanced breakdown of C24:0 could elevate acetyl-CoA levels, fueling citrate synthase and complex I–IV activity.

Notably, etomoxir—an inhibitor of carnitine palmitoyltransferase-1—reduces GLUT4 transcription in adipocytes by limiting fatty acid import [8]. Methyl tetracosanoate’s hypothetical beta-oxidation-enhancing effects might counteract such inhibition, preserving ETC function and insulin sensitivity. Further research is needed to test this interaction.

XLogP3

12.3

Hydrogen Bond Acceptor Count

2

Exact Mass

382.381080833 g/mol

Monoisotopic Mass

382.381080833 g/mol

Heavy Atom Count

27

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

UNII

HY5564B8FX

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2442-49-1

Wikipedia

Methyl tetracosanoate

Dates

Modify: 2023-08-15
1. J. O’Brien and E. Sampson “Fatty acid and fatty aldehyde composition of the major brain lipids in normal human gray matter, white matter, and myelin”Journal of Lipid Research, vol. 6 pp. 545-551, 19652. B. Ramstedt et al. “Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography” Eur J Biochem., vol. 266 pp.997-1002, 19993. I. Singh et al. “Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy”Proc Natl Acad Sci U S A., vol. 81 pp. 4203-4207, 19844. Y. Qin et al. “Saturated Very-Long-Chain Fatty Acids Promote Cotton Fiber and Arabidopsis Cell Elongation by Activating Ethylene Biosynthesis” ThePlant Cell, vol. 19 pp. 3692-3704, 2007

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